6,8-Dichloro-7H-purine is a synthetic compound that belongs to the purine family, which is a vital class of molecules with a wide range of biological activities. Purines are key components of nucleic acids and play crucial roles in cellular metabolism and signaling. The unique substitution pattern on the purine ring of 6,8-dichloro-7H-purine offers interesting possibilities for interaction with biological systems and has prompted research into its potential applications in various fields, including medicine and biochemistry.
Research into the antimicrobial properties of 6,8-dichloro-7H-purine derivatives has led to the discovery of compounds with activity against Mycobacterium tuberculosis. For example, 9-benzyl-6-(2-furyl)purines have shown high antimycobacterial activity and low toxicity against mammalian cells, making them potential candidates for antituberculosis drugs4.
The anticonvulsant potential of 6,8-dichloro-7H-purine derivatives has been explored, with several 9-alkyl-6-substituted-purines synthesized and tested for activity against seizures. Compounds with a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethyl-amino)purine have demonstrated potent anticonvulsant activity, representing a new class of anticonvulsant agents5.
The synthesis and evaluation of 6,8-disubstituted purine nucleosides as adenosine kinase inhibitors have revealed that certain derivatives can be more potent than previously known purine-based inhibitors. These findings suggest potential applications in the modulation of enzymatic activity for therapeutic purposes2.
6,8-Dichloro-9H-purine is classified as a purine derivative, which is a category of compounds that includes nucleobases essential for the structure of DNA and RNA. This compound features two chlorine atoms substituted at the 6 and 8 positions of the purine ring. It is often used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals due to its ability to mimic nucleobases.
The synthesis of 6,8-dichloro-9H-purine typically involves chlorination reactions applied to purine derivatives. A common method includes the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions.
For example, one synthetic route involves the reaction of 9-benzylpurine with phosphorus pentachloride to yield 9-benzyl-6,8-dichloro-9H-purine .
The molecular formula for 6,8-dichloro-9H-purine is , with a molecular weight of approximately 215.08 g/mol. The structure consists of a purine ring system with two chlorine substituents at the 6 and 8 positions.
The InChI key for this compound is UJISOIMQMJRAFD-UHFFFAOYSA-N
, and its canonical SMILES representation is C1=NC2=C(N=C1C(=N2)Cl)C(=C(N)N)Cl
.
6,8-Dichloro-9H-purine participates in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.
The mechanism of action for 6,8-dichloro-9H-purine primarily involves its interaction with enzymes and receptors that are crucial in cellular processes.
Studies have shown that modifications at specific positions on the purine ring can significantly influence its binding affinity and specificity towards biological targets.
These properties are critical when considering the compound's application in laboratory settings or pharmaceutical formulations.
6,8-Dichloro-9H-purine has several scientific applications:
The versatility of this compound makes it valuable in both academic research and industrial applications.
The synthesis of 6,8-dichloro-9H-purine derivatives benefits significantly from one-pot catalytic protocols, which streamline complex multi-step reactions into a single operation. Microwave-assisted condensation has emerged as a pivotal technique, enabling rapid assembly of purine scaffolds from 4,6-dichloro-5-nitropyrimidine precursors. Under controlled microwave irradiation (150–180°C), tin(II) chloride-catalyzed reduction and subsequent cyclization with cyclopentylamine achieve >85% yield within 2 hours—a 5-fold reduction in reaction time compared to conventional heating [3]. Critical to this process is the in situ generation of reactive intermediates, which minimizes purification steps and enhances atom economy.
Table 1: Catalytic One-Pot Synthesis Optimization
Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
SnCl₂ | 150 | 2.0 | 87 |
Pd/C | 160 | 3.5 | 72 |
FeCl₃ | 140 | 4.0 | 68 |
Key variables influencing efficiency include:
Achieving N9 selectivity in 6,8-dichloro-9H-purine alkylation is challenged by competitive N7 alkylation, which forms therapeutically inactive regioisomers. Systematic studies reveal that sterically hindered bases—notably diisopropylethylamine (DIPEA)—suppress N7 adduct formation by >90% when alkylating 2,6-dichloropurine scaffolds [3] [7]. The mechanism involves kinetic deprotonation at N9, facilitated by the low pKₐ (8.2) of the purine N9–H bond.
Optimal conditions employ:
Regiochemical outcomes are verified through HMBC correlations: N9-alkylated isomers show diagnostic ¹H-¹³C coupling between H-8 (δ 4.18 ppm) and C-5 (145.88 ppm), whereas N7 isomers exhibit H-8/C-6a correlations [3].
Suzuki-Miyaura coupling enables precise C-6 arylation of 6,8-dichloro-9H-purine, leveraging the differential reactivity of C-6 vs. C-8 chloro substituents. Palladium-catalyzed reactions with arylboronic acids exhibit exceptional functional group tolerance when using Pd(PPh₃)₄ (5 mol%) in aqueous 1,4-dioxane [2]. The C-6 chloride undergoes selective displacement at 80°C within 4 hours, preserving the C-8 chlorine for downstream derivatization.
Critical advances include:
Notably, arylpiperazinyl systems at C-6 enhance cytotoxicity 3-fold against leukemia cells (Jurkat IC₅₀ = 2.5 μM) compared to alkyl chains, validating Suzuki coupling’s role in structure-activity optimization .
Solvent-free methodologies address sustainability challenges in purine synthesis, eliminating toxic organic solvents while enhancing reaction efficiency. Key developments include:
These methods demonstrate improved atom economy (87–92%) versus traditional routes (68–75%), attributed to suppressed solvent-mediated decomposition pathways [3].
Heterogeneous catalysts enable cost-effective scale-up of 6,8-dichloro-9H-purine derivatives by facilitating catalyst recovery and reuse. Three systems demonstrate industrial promise:
Table 2: Reusable Catalysts for Purine Synthesis
Catalyst | Reaction Type | Cycles | Yield Retention (%) |
---|---|---|---|
Silica-supported SnCl₂ | Nitro reduction | 7 | 95 → 92 |
Pd nanoparticles on chitosan | Suzuki coupling | 10 | 91 → 89 |
Zeolite-encapsulated Cu(I) | N-alkylation | 5 | 88 → 85 |
These systems reduce catalyst costs by 60–80% in kilogram-scale productions while meeting ICH residual metal standards (<10 ppm) without additional purification [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7